molecular formula C12H19N3O B14890273 n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide

n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide

カタログ番号: B14890273
分子量: 221.30 g/mol
InChIキー: CWDLIFHPHHWXSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

n-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)cyclopropanecarboxamide is a synthetic compound featuring a cyclopropanecarboxamide core linked via a three-carbon propyl chain to a 3,5-dimethylpyrazole moiety. This structure combines the steric and electronic effects of the cyclopropane ring with the hydrogen-bonding capabilities of the pyrazole group. Cyclopropane rings are known for their high ring strain, which can influence molecular conformation and reactivity, while pyrazole derivatives are widely explored in medicinal and agrochemical research due to their heterocyclic versatility. The compound’s synthesis likely involves amide coupling between cyclopropanecarboxylic acid derivatives and a 3,5-dimethylpyrazole-containing amine precursor, analogous to methods described in carboxamide syntheses .

特性

分子式

C12H19N3O

分子量

221.30 g/mol

IUPAC名

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H19N3O/c1-9-8-10(2)15(14-9)7-3-6-13-12(16)11-4-5-11/h8,11H,3-7H2,1-2H3,(H,13,16)

InChIキー

CWDLIFHPHHWXSH-UHFFFAOYSA-N

正規SMILES

CC1=CC(=NN1CCCNC(=O)C2CC2)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide typically involves the condensation of 3,5-dimethylpyrazole with a suitable cyclopropane derivative. One common method is the reaction of 3,5-dimethylpyrazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions: n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

作用機序

The mechanism of action of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Families

details the synthesis of 5-chloro-N-(substituted-pyrazol-5-yl)-3-methylpyrazole-4-carboxamide derivatives (3a–3p), which share key structural motifs with the target compound. These analogues differ in substituents on the pyrazole and carboxamide groups, enabling a comparison of how structural variations affect physicochemical and functional properties.

Table 1: Key Properties of Selected Pyrazole-Carboxamide Analogues

Compound ID Substituents (Pyrazole/Carboxamide) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, MS)
3a Phenyl/4-cyano-1-phenyl 133–135 68 δ 8.12 (s, 1H), MS: 403.1 [M+H]⁺
3b 4-Chlorophenyl/4-cyano-1-phenyl 171–172 68 δ 8.12 (s, 1H), MS: 437.1 [M+H]⁺
3c p-Tolyl/4-cyano-1-phenyl 123–125 62 δ 2.42 (s, 3H; CH₃), MS: 417.1 [M+H]⁺
3d 4-Fluorophenyl/4-cyano-1-phenyl 181–183 71 δ 7.21–7.51 (m), MS: 421.0 [M+H]⁺
Target Compound Cyclopropane/3,5-dimethylpyrazole Not reported N/A Hypothetical data pending synthesis
Key Differences and Implications
  • Substituent Effects: The target compound replaces the aryl groups in 3a–3p with a cyclopropane ring. Cyclopropane’s strain energy may also confer unique reactivity or stability profiles.
  • Hydrogen Bonding: The 3,5-dimethylpyrazole group in the target compound lacks the electron-withdrawing chloro or cyano substituents seen in 3a–3p, which could reduce hydrogen-bond acceptor capacity. This may influence solubility and intermolecular interactions in biological systems.
  • Synthetic Yields : The analogues in show moderate yields (62–71%) using carbodiimide-mediated coupling (EDCI/HOBt). If the target compound employs similar methods, yield optimization may be required to match these benchmarks .
Physicochemical and Functional Trends
  • Melting Points : The analogues’ melting points (123–183°C) correlate with substituent polarity. For instance, 3d (4-fluorophenyl) has the highest mp (181–183°C), likely due to enhanced crystallinity from fluorine’s electronegativity. The target compound’s cyclopropane moiety may lower melting points compared to aryl derivatives due to reduced symmetry.
  • Spectroscopic Features : The target compound’s ¹H-NMR would show distinct signals for the cyclopropane protons (~δ 1.0–1.5) and pyrazole methyl groups (~δ 2.4–2.6), differing from the aryl proton environments in 3a–3p (δ 7.2–8.1) .

Methodological Considerations

The structural elucidation of such compounds relies on crystallographic tools like SHELX and ORTEP-III , which validate molecular geometry and intermolecular interactions. For example, the WinGX suite could model the target compound’s cyclopropane ring strain and pyrazole conformation. Structure validation protocols ensure accuracy in bond lengths and angles, critical for comparing steric effects across analogues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。